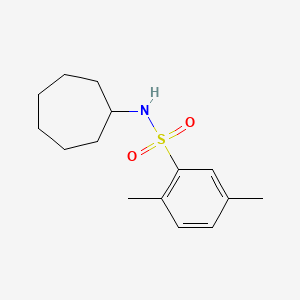

N-cycloheptyl-2,5-dimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-cycloheptyl-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2S/c1-12-9-10-13(2)15(11-12)19(17,18)16-14-7-5-3-4-6-8-14/h9-11,14,16H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYQUEYIBGZRQGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2CCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-2,5-dimethylbenzenesulfonamide typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with cycloheptylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-2,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride and are conducted under controlled temperatures.

Major Products

Oxidation: Formation of sulfonic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of nitro or halogenated derivatives of the benzene ring.

Scientific Research Applications

N-cycloheptyl-2,5-dimethylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cycloheptyl-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. This inhibition can disrupt metabolic pathways or signal transduction processes, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-cyclohexyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide

- Structure : Features a cyclohexyl group (vs. cycloheptyl in the target compound), an ethyl group on the sulfonamide nitrogen, and a 4-methoxy substituent on the aromatic ring.

- Molecular Formula: C₁₇H₂₇NO₃S (MW: 325.47 g/mol).

- The 4-methoxy group introduces electron-donating effects, which may enhance aromatic ring reactivity compared to the unsubstituted positions in the target compound. Applications: Not explicitly stated, but analogs with methoxy groups are often used in drug design for improved solubility or binding interactions .

N-(2-hydroxy-3,5-diisopropylphenyl)benzenesulfonamide

- Structure : Contains a hydroxy group and two isopropyl substituents on the aromatic ring.

- Diisopropyl groups introduce significant steric hindrance, possibly reducing metabolic stability. Research Insight: Quantum-chemical calculations on this compound () suggest focused studies on electronic properties, which could inform reactivity comparisons with the target compound .

N,N-dibenzyl-2,5-dimethylbenzenesulfonamide

- Structure : Two benzyl groups on the sulfonamide nitrogen and 2,5-dimethyl substitution.

- Application: Used as an internal standard in gas-liquid chromatography (GLC) due to its distinct retention properties, highlighting how nitrogen substituents influence analytical utility .

4-Chloro-2,5-dimethylbenzenesulfonamide

- Structure : Chlorine substituent at the 4-position and methyl groups at 2,5-positions.

- Key Differences :

- The electron-withdrawing chlorine atom reduces electron density on the aromatic ring, altering reactivity in substitution reactions.

- Market Data : A 2020–2026 market report () indicates commercial interest in chloro-substituted sulfonamides, likely for agrochemical or pharmaceutical applications, though the target compound’s market position remains unstudied .

2,5-Dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide

- Structure : Two methoxy groups on the aromatic ring and a 2-methylcyclohexyl group.

- Molecular Formula: C₁₅H₂₃NO₄S (MW: 313.41 g/mol).

- Key Differences: Methoxy groups enhance solubility via polarity but may reduce metabolic stability due to demethylation pathways.

Research Implications and Gaps

- Structural Trends : Bulkier nitrogen substituents (e.g., cycloheptyl vs. cyclohexyl) correlate with increased steric hindrance, which may influence receptor binding or catalytic interactions.

- Substituent Effects : Electron-donating groups (methyl, methoxy) enhance aromatic ring reactivity, while electron-withdrawing groups (chloro) modulate stability and electronic properties.

- Data Gaps : Specific data on the target compound’s solubility, stability, and bioactivity are absent in the provided evidence, necessitating experimental validation.

Biological Activity

N-cycloheptyl-2,5-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its interactions with various biological targets, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a cycloheptyl group and two methyl groups. The molecular formula is , and it has a molecular weight of approximately 273.37 g/mol. This unique structural arrangement contributes to its solubility and reactivity, making it a candidate for various biological investigations.

Mechanisms of Biological Activity

Research indicates that this compound may interact with specific enzymes or receptors, modulating their activity. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered physiological responses.

- Receptor Modulation : It could act as an agonist or antagonist at specific receptor sites, influencing cellular signaling pathways.

Research Findings

Recent studies have focused on the biological activity of this compound through various experimental approaches:

- In Vitro Studies : These studies have shown that the compound can inhibit the growth of certain cancer cell lines by inducing apoptosis (programmed cell death) and disrupting cell cycle progression.

- Binding Affinity Assays : Research indicates that this compound exhibits significant binding affinity to target proteins involved in cancer progression and inflammation.

- Animal Models : Preliminary in vivo studies suggest that the compound may reduce tumor size in xenograft models, indicating potential anticancer properties.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A study involving animal models demonstrated that treatment with this compound resulted in a significant decrease in tumor volume compared to control groups. This suggests its efficacy as an anticancer agent.

- Case Study 2 : In a separate investigation focused on inflammatory diseases, the compound showed promise in reducing markers of inflammation in treated animals, indicating its potential utility in treating conditions like rheumatoid arthritis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-cyclohexyl-N-ethyl-5-methoxy-2,4-dimethylbenzenesulfonamide | Contains methoxy and ethyl groups | Moderate enzyme inhibition |

| N-benzyl-N-ethyl-4-methoxy-2,5-dimethylbenzenesulfonamide | Different alkyl substituents on nitrogen | Limited receptor interaction |

| N-cycloheptyl-N-ethyl-5-methoxy-2,4-dimethylbenzenesulfonamide | Cycloheptyl group instead of cyclohexyl | Similar anticancer properties |

This table illustrates how this compound stands out due to its specific substitution pattern and enhanced biological activity compared to similar sulfonamides.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-cycloheptyl-2,5-dimethylbenzenesulfonamide, and how can purity be validated?

- Methodology : The compound can be synthesized via sulfonation of 2,5-dimethylbenzenesulfonyl chloride followed by nucleophilic substitution with cycloheptylamine. Key steps include:

- Reaction optimization : Use anhydrous conditions (e.g., DCM or THF) to minimize hydrolysis of the sulfonyl chloride intermediate.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural confirmation using -/-NMR. Cross-validate with single-crystal X-ray diffraction (SC-XRD) for absolute configuration .

Q. How is crystallographic characterization performed for N-cycloheptyl-2,5-dimethylbenzenesulfonamide?

- Methodology :

- Data collection : Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Index reflections with SHELXL .

- Refinement : Apply SHELXL-2018/3 for full-matrix least-squares refinement. Anisotropic displacement parameters for non-H atoms; H atoms refined using riding models.

- Key metrics : Monitor (e.g., ≤ 0.05 for high-quality data) and (e.g., ~0.10–0.15) .

- Structural insights : Critical bond angles (e.g., O–S–N ≈ 108°) and torsion angles (e.g., C–S–N–C) inform steric and electronic interactions .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths vs. computational predictions) be resolved?

- Methodology :

- Data validation : Cross-check experimental bond lengths (e.g., S–N = 1.62 Å) against DFT-optimized geometries (B3LYP/6-311G(d,p)). Discrepancies > 0.05 Å suggest refinement errors or dynamic effects .

- Refinement adjustments : Test alternate disorder models or twinning corrections in SHELXL. Validate using residual density maps ( < 0.3 eÅ) .

- Experimental corroboration : Pair SC-XRD with solid-state NMR to assess crystallographic vs. bulk-phase discrepancies .

Q. What experimental design considerations are critical for studying structure-activity relationships (SAR) of N-cycloheptyl-2,5-dimethylbenzenesulfonamide derivatives?

- Methodology :

- Substituent variation : Systematically modify the cycloheptyl group (e.g., alkylation, fluorination) and track conformational changes via SC-XRD (e.g., dihedral angles C6–C1–S1–N1) .

- Biological assays : Use isothermal titration calorimetry (ITC) to correlate sulfonamide conformation (e.g., gauche vs. anti) with target binding affinity.

- Computational docking : Perform molecular dynamics simulations (AMBER or GROMACS) to map steric clashes induced by the cycloheptyl group .

Q. How can hydrogen-bonding networks in the crystal lattice inform solubility and formulation strategies?

- Methodology :

- Hydrogen-bond analysis : Identify donor-acceptor pairs (e.g., N–H⋯O=S) using Mercury software. Metrics like D⋯A distances (≈2.8–3.2 Å) and angles (>150°) indicate strong intermolecular interactions .

- Solubility prediction : Correlate lattice energy (calculated via PIXEL method) with experimental solubility in aprotic solvents (e.g., DMSO).

- Co-crystallization : Screen with co-formers (e.g., succinic acid) to disrupt tight packing and enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.